1-nitrosoindoline structure elucidation and synthesis pathways.
1-nitrosoindoline structure elucidation and synthesis pathways.
An In-Depth Technical Guide to 1-Nitrosoindoline: Structure Elucidation and Synthesis Pathways
Abstract: 1-Nitrosoindoline is an N-nitroso derivative of the heterocyclic compound indoline. As a member of the N-nitrosamine class, it commands significant interest from both a synthetic and safety perspective. This technical guide provides a comprehensive overview of 1-nitrosoindoline (C₈H₈N₂O), focusing on the analytical methodologies for its structural confirmation and a detailed examination of its primary synthesis pathway. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound, grounded in established chemical principles and experimental evidence.
Introduction to 1-Nitrosoindoline
1-Nitrosoindoline is an organic compound featuring an indoline scaffold with a nitroso group (-N=O) attached to the nitrogen atom.[1] It typically presents as a yellow to orange solid and is soluble in common organic solvents.[1] Its molecular formula is C₈H₈N₂O, with a molecular weight of approximately 148.16 g/mol .[2][3] The presence of the N-nitroso functional group defines its chemical reactivity and places it in a class of compounds that are of significant regulatory and scientific concern due to their potential carcinogenicity.[4][5] Consequently, understanding its structure and formation is crucial for its use as a synthetic intermediate and for its detection and control as a potential impurity in various chemical processes.[3]
Part 1: Structural Elucidation
Confirming the identity and purity of 1-nitrosoindoline relies on a combination of modern spectroscopic techniques. Each method provides unique information that, when combined, offers an unambiguous structural assignment.
Molecular Structure
The foundational structure consists of a bicyclic indoline system where the nitrogen atom of the five-membered ring is covalently bonded to a nitroso group.
Caption: Molecular structure of 1-Nitrosoindoline (C₈H₈N₂O).
Spectroscopic Data Analysis
The following table summarizes the key analytical data used for the structural confirmation of 1-nitrosoindoline.
| Technique | Observed Feature | Interpretation |
| IR Spectroscopy | ~1460 cm⁻¹ | Strong N=O stretching vibration, characteristic of N-nitrosamines.[6] |
| ~1100-1050 cm⁻¹ | N-N stretching vibration. | |
| ¹H NMR | δ ~7.2-8.1 ppm | Aromatic protons (4H) on the benzene ring. |
| δ ~4.2 ppm (t) | Methylene protons (-CH₂-) at C2, adjacent to the nitroso-substituted nitrogen. | |
| δ ~3.2 ppm (t) | Methylene protons (-CH₂-) at C3. | |
| ¹³C NMR | δ ~115-150 ppm | Aromatic carbons (6C). |
| δ ~50-55 ppm | Aliphatic carbon (-CH₂-) at C2. | |
| δ ~28-32 ppm | Aliphatic carbon (-CH₂-) at C3. | |
| Mass Spectrometry | m/z 148 (M⁺) | Molecular ion peak corresponding to the molecular weight of C₈H₈N₂O.[2] |
| m/z 118 ([M-30]⁺) | Loss of the nitroso radical (•NO), a hallmark fragmentation of N-nitrosamines.[2][5][7] | |
| m/z 117 | Loss of HNO from the molecular ion.[2] |
Expertise & Causality: Interpreting the NMR Data
-
¹H NMR: In the parent indoline, the protons on the C2 methylene group (adjacent to the nitrogen) appear around δ 3.6 ppm.[8] The introduction of the N-nitroso group is expected to shift this signal downfield to approximately δ 4.2 ppm due to the withdrawal of electron density from the nitrogen and, consequently, from the adjacent C-H bonds. The C3 protons are less affected but would also experience a slight downfield shift.
-
¹³C NMR: A similar effect is observed in the ¹³C spectrum. The C2 carbon in indoline appears around δ 47 ppm.[9] The N-nitroso group's inductive effect will shift this signal downfield to the δ 50-55 ppm range. The carbons of the aromatic ring will also be influenced, particularly the C7a and C3a carbons fused to the five-membered ring.
This predictive analysis, grounded in fundamental NMR principles, serves as a self-validating system when analyzing the spectrum of a newly synthesized batch of 1-nitrosoindoline.
Part 2: Synthesis Pathways
The synthesis of 1-nitrosoindoline is most commonly and efficiently achieved through the direct nitrosation of its secondary amine precursor, indoline.
Primary Pathway: Nitrosation of Indoline
This reaction involves the electrophilic substitution of the hydrogen atom on the indoline nitrogen with a nitrosonium ion (NO⁺).
3.1.1 Reaction Mechanism
The overall process is a classic and well-understood pathway for the formation of N-nitrosamines from secondary amines.[10]
-
Formation of Nitrous Acid: In the presence of a strong acid like hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form the unstable nitrous acid (HNO₂).
-
Formation of the Nitrosonium Ion: Nitrous acid is further protonated by the acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺). This ion is the active nitrosating agent.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the indoline molecule acts as a nucleophile, attacking the electrophilic nitrosonium ion.
-
Deprotonation: The resulting N-nitrosammonium intermediate is then deprotonated, typically by a water molecule, to yield the stable, neutral 1-nitrosoindoline product.
Caption: Mechanism for the synthesis of 1-nitrosoindoline.
3.1.2 Experimental Protocol
This protocol is adapted from established procedures for the nitrosation of indoline derivatives.[6]
Trustworthiness through Causality: Every step in this protocol is designed for maximum yield and safety. The rationale is explained to ensure the procedure is self-validating.
-
Reagents & Equipment:
-
Indoline
-
10% Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Benzene or other suitable organic solvent (e.g., Dichloromethane)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
-
Experimental Workflow Diagram
Caption: Experimental workflow for 1-nitrosoindoline synthesis.
Step-by-Step Procedure:
-
Dissolution & Cooling: Dissolve the indoline starting material in a 10% hydrochloric acid solution within a round-bottom flask. Place the flask in an ice bath and stir until the temperature of the solution is between 0-10°C.
-
Insight: Performing the reaction in an acidic medium is essential for generating the active nitrosonium ion electrophile.[10] The low temperature is critical because nitrous acid is unstable and can decompose at higher temperatures. It also ensures the reaction proceeds at a controllable rate, minimizing potential side reactions.
-
-
Nitrite Addition: Separately, prepare a solution of sodium nitrite in water. Add this solution dropwise to the cold, stirring indoline hydrochloride solution over 20-30 minutes, ensuring the temperature does not rise above 10°C.
-
Insight: A slow, dropwise addition prevents a localized excess of the nitrosating agent and helps manage any potential exotherm, maintaining the crucial low-temperature condition.
-
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour to ensure the reaction goes to completion.[6]
-
Work-up & Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product into an organic solvent like benzene or dichloromethane.[6] The yellow-orange product will move into the organic layer.
-
Washing & Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water. Dry the organic layer over anhydrous sodium sulfate.[6]
-
Insight: The bicarbonate wash is a critical step to remove the acid catalyst, which could otherwise promote decomposition of the product during solvent removal.
-
-
Isolation: Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to yield the crude 1-nitrosoindoline, typically as a brown or yellow oily solid.[6] Further purification can be achieved by crystallization or chromatography if necessary.
Alternative Synthetic Route
While direct nitrosation is standard, N-nitrosoindoles can also be generated through alternative pathways. One notable method involves the reaction of indole derivatives with Angeli's salt (Na₂N₂O₃), a nitroxyl (HNO) donor.[11][12] The proposed mechanism involves an initial electrophilic attack of HNO on the indole nitrogen, followed by a reaction of the resulting hydroxylamine intermediate with oxygen to form the N-nitroso product.[11][12] This pathway is more common in biochemical contexts and specialized research rather than for bulk synthesis.
Safety, Handling, and Applications
Critical Safety Considerations
Authoritative Grounding: The class of N-nitrosamines is widely recognized as containing potent carcinogens and mutagens.[4][5] Therefore, 1-nitrosoindoline must be handled with extreme caution.
-
Handling: Always handle the compound within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Waste Disposal: Dispose of all waste containing 1-nitrosoindoline according to institutional and national regulations for carcinogenic materials.
Applications
Despite the handling challenges, 1-nitrosoindoline serves as a valuable chemical entity.
-
Synthetic Intermediate: It is a useful intermediate in organic synthesis. For example, it can be reduced to the corresponding hydrazine, which can then undergo further reactions like ring-closure to form more complex heterocyclic systems, such as photographic developing agents.[6]
-
Analytical Reference Standard: In the pharmaceutical industry, there is a stringent requirement to monitor and control nitrosamine impurities in drug products.[3] Pure, well-characterized 1-nitrosoindoline is essential as a reference standard for the development and validation of analytical methods (e.g., LC-MS) to detect and quantify this specific impurity.[3]
Conclusion
1-Nitrosoindoline is a compound whose simple structure belies its complex character. Its identity is firmly established through a synergistic application of spectroscopic methods, with NMR, IR, and Mass Spectrometry each providing a piece of the structural puzzle. The synthesis is a straightforward application of classic amine chemistry—the electrophilic nitrosation of indoline—a process that is efficient but demands rigorous control of reaction conditions. The inherent carcinogenicity of the N-nitrosamine class mandates that all work with this compound be performed with the highest degree of safety. Its primary utility lies as a reactive intermediate for constructing more complex molecules and as a critical analytical standard for ensuring the safety of pharmaceutical products.
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